molecular formula C11H15NO4S2 B11393712 3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione

3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione

Cat. No.: B11393712
M. Wt: 289.4 g/mol
InChI Key: JCQDYEUAEHGXRI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a thiolane ring and a sulfonyl group attached to a 4-methylphenylamino moiety.

Preparation Methods

The synthesis of 3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with thiolane-1,1-dione in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions within the cell .

Comparison with Similar Compounds

3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione can be compared with other similar compounds, such as:

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound also contains a sulfonyl group attached to a 4-methylphenylamino moiety but differs in its overall structure and applications.

    3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate:

Properties

Molecular Formula

C11H15NO4S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C11H15NO4S2/c1-9-2-4-10(5-3-9)12-18(15,16)11-6-7-17(13,14)8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

JCQDYEUAEHGXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

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